6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride
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Overview
Description
6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary targets of EN300-26977617 are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
EN300-26977617 exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . The compound is a highly selective and orally bioavailable small molecule targeting the menin- histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction .
Biochemical Pathways
The compound disrupts the interaction between menin and KMT2A, which leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A - or NPM1 -altered leukemic cells .
Pharmacokinetics
It is known that the compound is orally bioavailable .
Result of Action
The compound induces differentiation followed by cell death . It exhibits synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A -r in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride typically involves multiple steps, starting with the formation of the pyrazino[1,2-c]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, and its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including infections and cancer.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share structural similarities with pyrazino[1,2-c]pyrimidines and exhibit various biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities, including antiviral, anticancer, and antioxidant properties.
Uniqueness: 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6,8-dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-3-5-6-4-10-1-2-12(6)8(14)11-7(5)13;/h10H,1-2,4H2,(H,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMJBMFUFZWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=O)NC2=O)C#N)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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